Cas no 768-50-3 (1-(cyclohex-1-en-1-yl)propan-2-one)

1-(cyclohex-1-en-1-yl)propan-2-one structure
768-50-3 structure
Product Name:1-(cyclohex-1-en-1-yl)propan-2-one
Numero CAS:768-50-3
MF:C9H14O
MW:138.206862926483
CID:569810
PubChem ID:13031
Update Time:2025-06-07

1-(cyclohex-1-en-1-yl)propan-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propanone,1-(1-cyclohexen-1-yl)-
    • 1-(cyclohexen-1-yl)propan-2-one
    • 1-CYCLOHEXENYL ACETONE
    • 1-Cyclohexenyl-2-propanone
    • Cyclohex-1-enyl-aceton
    • cyclohex-1-enyl-acetone
    • CYCLOHEXENYL-2-PROPANONE
    • Cyclohexenylacetone
    • 1-(cyclohex-1-en-1-yl)propan-2-one
    • RDOUKLWMBUMPIX-UHFFFAOYSA-N
    • 59U4VC71C3
    • AI3-21374
    • FT-0720720
    • 2-PROPANONE, (1-CYCLOHEXEN-1-YL)-
    • UNII-59U4VC71C3
    • 1-(Cyclohexenyl)acetone
    • 1-ACETONYLCYCLOHEXENE
    • EN300-1657581
    • NSC 22292
    • DTXSID5061112
    • 768-50-3
    • 1-cyclohexenylpropan-2-one
    • NS00037851
    • NSC-22292
    • 2-Propanone, 1-(1-cyclohexen-1-yl)-
    • 1-Acetonylcyclohexen-1
    • 1-(1-cyclohexenyl)-propan-2-one
    • 1-(1-Cyclohexen-1-yl)acetone #
    • 1-Cyclohexenylacetone
    • SCHEMBL722436
    • AKOS006274561
    • NSC22292
    • 1-(1-CYCLOHEXEN-1-YL)-2-PROPANONE
    • EINECS 212-195-1
    • Inchi: 1S/C9H14O/c1-8(10)7-9-5-3-2-4-6-9/h5H,2-4,6-7H2,1H3
    • Chiave InChI: RDOUKLWMBUMPIX-UHFFFAOYSA-N
    • Sorrisi: O=C(C)CC1=CCCCC1

Proprietà calcolate

  • Massa esatta: 138.10400
  • Massa monoisotopica: 138.104465
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 156
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • XLogP3: 1.6

Proprietà sperimentali

  • Densità: 0.927
  • Punto di ebollizione: 197.5°C at 760 mmHg
  • Punto di infiammabilità: 63.3°C
  • Indice di rifrazione: 1.466
  • PSA: 17.07000
  • LogP: 2.46590

1-(cyclohex-1-en-1-yl)propan-2-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1657581-0.05g
1-(cyclohex-1-en-1-yl)propan-2-one
768-50-3 95%
0.05g
$94.0 2023-06-04
Enamine
EN300-1657581-0.1g
1-(cyclohex-1-en-1-yl)propan-2-one
768-50-3 95%
0.1g
$140.0 2023-06-04
Enamine
EN300-1657581-0.25g
1-(cyclohex-1-en-1-yl)propan-2-one
768-50-3 95%
0.25g
$200.0 2023-06-04
Enamine
EN300-1657581-0.5g
1-(cyclohex-1-en-1-yl)propan-2-one
768-50-3 95%
0.5g
$374.0 2023-06-04
Enamine
EN300-1657581-1.0g
1-(cyclohex-1-en-1-yl)propan-2-one
768-50-3 95%
1g
$499.0 2023-06-04
Enamine
EN300-1657581-2.5g
1-(cyclohex-1-en-1-yl)propan-2-one
768-50-3 95%
2.5g
$978.0 2023-06-04
Enamine
EN300-1657581-5.0g
1-(cyclohex-1-en-1-yl)propan-2-one
768-50-3 95%
5g
$1448.0 2023-06-04
Enamine
EN300-1657581-10.0g
1-(cyclohex-1-en-1-yl)propan-2-one
768-50-3 95%
10g
$2146.0 2023-06-04
Aaron
AR00G49X-50mg
1-CYCLOHEXENYL ACETONE
768-50-3 95%
50mg
$155.00 2025-02-14
Aaron
AR00G49X-100mg
1-CYCLOHEXENYL ACETONE
768-50-3 95%
100mg
$218.00 2025-02-14
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.